molecular formula C15H21BrN2O B5145809 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

Katalognummer B5145809
Molekulargewicht: 325.24 g/mol
InChI-Schlüssel: AOPINFCMIFSEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as BPEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPEA belongs to the class of compounds known as benzamides, which have been found to possess a wide range of pharmacological activities.

Wirkmechanismus

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide acts as a partial agonist at the dopamine D3 receptor, which results in the modulation of dopamine signaling in the brain. This modulation can lead to changes in reward and motivation pathways, which may have therapeutic implications for disorders such as addiction and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other dopamine receptor ligands, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound, which may have improved therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of this compound, as well as its potential side effects and toxicity. Finally, research on the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide involves the condensation of 4-bromobenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c16-14-6-4-13(5-7-14)12-15(19)17-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPINFCMIFSEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.